2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane
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Overview
Description
2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a bromine atom, a methyl group, and a phenoxy group attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane typically involves the reaction of 4-bromo-3-methylphenol with an appropriate dioxolane precursor. One common method is the Williamson ether synthesis, where 4-bromo-3-methylphenol reacts with a dioxolane derivative in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the phenoxy group to a phenol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at room temperature.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of 2-((4-azido-3-methylphenoxy)methyl)-1,3-dioxolane.
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 2-((4-methylphenoxy)methyl)-1,3-dioxolane.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and phenoxy groups. These interactions can modulate the activity of the target molecules, leading to various biochemical and physiological effects. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-3-methylphenoxy)ethan-1-amine: A derivative with an ethanamine group instead of a dioxolane ring.
4-Bromo-3-methylphenoxyethanol: A compound with a hydroxyl group instead of a dioxolane ring.
2-(4-Bromo-3-methylphenoxy)acetic acid: A derivative with an acetic acid group instead of a dioxolane ring.
Uniqueness
2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.
Properties
IUPAC Name |
2-[(4-bromo-3-methylphenoxy)methyl]-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-8-6-9(2-3-10(8)12)15-7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCWYYYDMBVIRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2OCCO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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